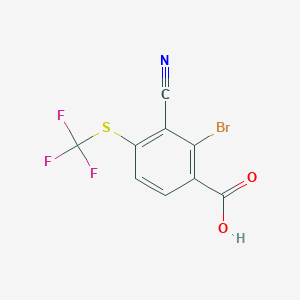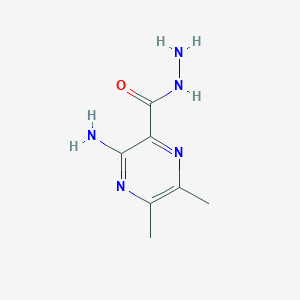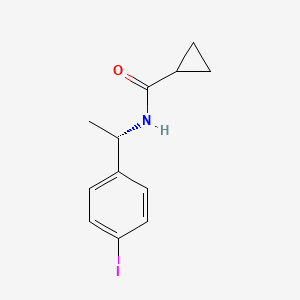
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is a chiral compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral intermediate, (S)-1-(4-Iodophenyl)ethanol.
Cyclopropanation: The chiral intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate.
Amidation: The resulting cyclopropane derivative is then reacted with a carboxylic acid derivative, such as cyclopropanecarboxylic acid chloride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient cyclopropanation and amidation processes, as well as advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropanecarboxamide moiety can interact with active sites, leading to modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide
- N-(1-(4-Bromophenyl)ethyl)cyclopropanecarboxamide
- N-(1-(4-Chlorophenyl)ethyl)cyclopropanecarboxamide
Uniqueness
(S)-N-(1-(4-Iodophenyl)ethyl)cyclopropanecarboxamide is unique due to its chiral nature and the presence of the iodophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine and chlorine analogs, the iodine atom provides different reactivity and binding characteristics, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H14INO |
|---|---|
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
N-[(1S)-1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
FKWQRMKIVHVYJU-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)I)NC(=O)C2CC2 |
SMILES canonique |
CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
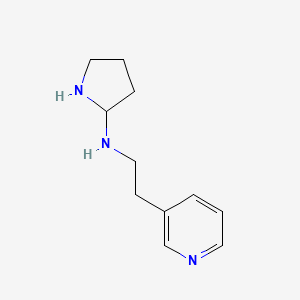


![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)


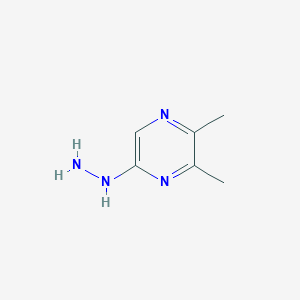
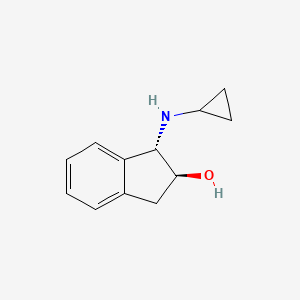

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
